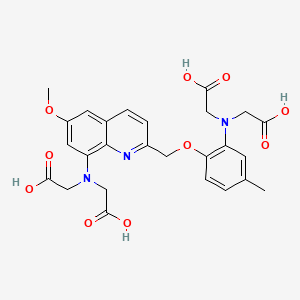

2,2'-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid

Beschreibung

This compound is a multifunctional organic molecule featuring a quinoline core substituted with methoxy and phenoxymethyl groups, as well as multiple carboxymethylamino and acetic acid moieties. The molecule’s extended conjugation system (quinoline ring) and electron-rich substituents (methoxy, phenoxy) may enhance its stability and reactivity in aqueous or biological environments.

Eigenschaften

Molekularformel |

C26H27N3O10 |

|---|---|

Molekulargewicht |

541.5 g/mol |

IUPAC-Name |

2-[2-[[8-[bis(carboxymethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxymethyl)-5-methylanilino]acetic acid |

InChI |

InChI=1S/C26H27N3O10/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |

InChI-Schlüssel |

ZIJHOOAMVMQLQH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include carboxymethylating agents, methoxy-substituted quinoline derivatives, and phenoxy methylating agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and continuous monitoring to ensure high yield and purity. Industrial production methods also incorporate purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, substituted phenoxy compounds, and modified carboxymethyl derivatives. These products have distinct properties and applications in different scientific fields .

Wissenschaftliche Forschungsanwendungen

2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

Wirkmechanismus

The mechanism of action of 2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

DTPA (Diethylenetriaminepentaacetic Acid) Derivatives

- Structure: DTPA derivatives, such as 2,2'-(2,2'-(Carboxymethylazanediyl)bis(ethane-2,1-diyl)bis((2-(4-(4-benzoyl-piperazin-1-yl)-2-methoxyphenylamino)-2-oxoethyl)azanediyl))diacetic acid (Compound 16 in ), share a similar backbone of carboxymethylated amines and aromatic substituents.

- Function: Both compounds exhibit strong metal-chelating capabilities.

Benzothiazol-Spiro Compounds

- Example: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ().

- Comparison: While lacking carboxylic acid groups, these spiro compounds share heteroaromatic systems (quinoline vs. benzothiazole). The target compound’s carboxylic acid groups confer higher water solubility and pH-dependent reactivity, critical for biomedical applications .

Functional Analogues

Chelating Agents

- EDTA and DTPA: Classic chelators with lower molecular weights (292.24 g/mol for EDTA vs. ~500–600 g/mol estimated for the target compound). The target compound’s larger size and quinoline substituents may reduce renal clearance but enhance tissue targeting .

2.2.2. Bioactive Quinoline Derivatives

- 6-Bromo-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid (): Shares a carboxylated heterocyclic core but lacks amine-based chelation sites. The bromo and phenyl groups in this analogue enhance electrophilic reactivity, whereas the target compound’s methoxy and phenoxy groups favor nucleophilic interactions .

Physicochemical Properties

Biologische Aktivität

2,2'-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid is a complex organic compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on available research findings.

- Molecular Formula : C₁₂H₂₁N₃O₈

- Molecular Weight : 335.31 g/mol

- CAS Number : 128139-51-5

Biological Activity Overview

The compound exhibits a variety of biological activities, primarily due to its ability to chelate metal ions and interact with biological macromolecules. Its structure includes functional groups that enable it to bind with proteins and nucleic acids, influencing various biochemical pathways.

- Metal Chelation : The bis(carboxymethyl)amino groups allow the compound to chelate metal ions, which can modulate enzyme activity and influence metabolic processes.

- Antioxidant Activity : The presence of aromatic rings in the structure contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain bacterial strains, potentially making it useful in developing new antibiotics.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

- Cell Viability Assays : Studies using human cancer cell lines demonstrated that the compound can inhibit cell proliferation at micromolar concentrations, indicating potential anticancer properties.

- Enzyme Inhibition Tests : The compound has shown promising results in inhibiting key enzymes involved in metabolic pathways, such as proteases and kinases.

Case Studies

- Cancer Research : A study published in a peer-reviewed journal highlighted the efficacy of 2,2'-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid in inducing apoptosis in breast cancer cells. The mechanism was linked to oxidative stress and mitochondrial dysfunction.

- Antimicrobial Effects : Another case study reported the compound's effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as a new antimicrobial agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁N₃O₈ |

| Molecular Weight | 335.31 g/mol |

| CAS Number | 128139-51-5 |

| Antioxidant Activity | Moderate |

| Antimicrobial Activity | Effective against specific strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.